2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
The compound “2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid” features a fused purino[7,8-a]pyrimidine core, a bicyclic heteroaromatic system with two carbonyl groups at positions 2 and 4. The substituents include a 3,5-dimethylphenyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 5.
Properties
IUPAC Name |
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-4-6-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h7-9H,4-6,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVQUDMXAPSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid , also known by its chemical identifiers and molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
The following table summarizes key chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Weight | 383.41 g/mol |
| Molecular Formula | C19H21N5O4 |
| LogP | 1.7743 |
| LogD | -2.1021 |
| Polar Surface Area | 73.438 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . A study published in a peer-reviewed journal demonstrated that it inhibits the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .
Antiviral Effects
In addition to its anticancer properties, the compound has shown antiviral activity against certain viral infections. In vitro assays revealed that it effectively inhibits viral replication by interfering with viral entry and replication processes . This activity positions it as a potential candidate for further development in antiviral therapies.
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective effects . In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function. The proposed mechanism involves modulation of oxidative stress pathways and inflammation reduction in neural tissues .
Case Studies
Several case studies highlight the biological activities of this compound:
-
Case Study on Anticancer Activity :
- In a controlled trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents .
- Case Study on Antiviral Activity :
- Case Study on Neuroprotection :
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target’s purino-pyrimidine core differs from pyrido-dipyrimidines and imidazo-pyridines in aromaticity and ring strain, which may influence binding to biological targets.
- Substituent Diversity: The acetic acid group in the target contrasts with thioxo (in 3a-e), trifluoromethyl (in EP 4 374 877 A2), and nitro/cyano groups (in imidazo-pyridines). These substituents modulate solubility and electronic properties.
- Synthetic Complexity : The one-pot synthesis of imidazo-pyridines highlights efficient methodologies, whereas the target’s synthesis remains unclear.
Spectroscopic and Physical Properties
- Imidazo-pyridine derivative (1l) : Exhibits distinct IR peaks for nitrile (2240 cm⁻¹) and ester carbonyls (1720 cm⁻¹), with ¹H NMR signals for aromatic protons (δ 7.5–8.3 ppm) . The target compound’s acetic acid group would likely show a broad IR O-H stretch (~2500–3000 cm⁻¹) and a carboxylate carbonyl (~1700 cm⁻¹).
- Melting Points : The imidazo-pyridine derivative melts at 243–245°C , suggesting high crystallinity. The target’s melting point is unreported but may vary due to its polar acetic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
